molecular formula C21H21N3O3S B2700348 2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1798043-06-7

2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2700348
CAS No.: 1798043-06-7
M. Wt: 395.48
InChI Key: WSHQKJHPWDKYGU-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1798043-06-7) is a synthetic small molecule with a molecular formula of C21H21N3O3S and a molecular weight of 395.47 g/mol . This chemical reagent features a hybrid structure incorporating a 1,4-benzodioxane ring, a pyrazole ring, and a benzylsulfanyl acetamide chain, making it a compound of interest in various medicinal chemistry and drug discovery research programs . The 1,4-benzodioxane scaffold is a well-known pharmacophore in medicinal chemistry, frequently utilized in the design of molecules with diverse biological activities . Similarly, the pyrazole core is a versatile heterocycle valued for its metabolic stability and its use as a bioisostere for other functional groups . This combination of structural features makes this acetamide derivative a valuable building block or intermediate for researchers investigating new chemical entities. Available from multiple chemical suppliers, this compound is offered with a purity of 95% or greater . It is intended for research and development applications in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(15-28-14-16-6-2-1-3-7-16)23-17-10-22-24(11-17)12-18-13-26-19-8-4-5-9-20(19)27-18/h1-11,18H,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHQKJHPWDKYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for conditions related to its molecular targets.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it could either activate or inhibit the receptor’s signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to two analogs from the literature ( and ).

Table 1: Structural and Functional Comparison

Feature Target Compound Compound from Compound from
Core Structure Benzodioxin-linked pyrazole Benzodioxin-linked triazole Substituted pyrazole with phenyl and oxo groups
Sulfanyl Group Benzylsulfanyl Triazole-sulfanyl (with pyridinyl and ethyl substituents) Methylsulfanyl-phenyl
Acetamide Position N-linked to pyrazole N-linked to benzodioxin N-linked to pyrazole
Key Substituents Benzodioxin-methyl, benzyl Pyridinyl, ethyl 1,5-Dimethyl, 3-oxo, 2-phenyl
Hydrogen-Bonding Capacity Acetamide (1 donor, 2 acceptors) Acetamide (1 donor, 2 acceptors); pyridinyl (1 acceptor) Acetamide (1 donor, 2 acceptors); oxo group (1 acceptor)
Molecular Complexity High (bulky benzyl and benzodioxin groups) Moderate (smaller triazole and pyridinyl groups) Moderate (methyl and phenyl groups)

Key Findings

Structural Flexibility vs. The pyridinyl-triazole motif in ’s compound may confer π-π stacking interactions or metal-binding capacity, absent in the target compound .

Hydrogen-Bonding Networks: All three compounds feature an acetamide group, enabling hydrogen bonding with biological targets or crystal lattice formation. highlights that such interactions are critical for crystal packing and stability .

Crystallographic Analysis :

  • The target compound’s structure could be resolved using SHELX -based methodologies (), as demonstrated for ’s compound (R factor = 0.042, T = 100 K) .
  • The benzodioxin core in both the target compound and ’s analog may adopt planar conformations, influencing π-stacking in crystals .

Implications for Research and Development

  • Drug Design : The target compound’s benzylsulfanyl group offers a balance between lipophilicity and steric hindrance, making it a candidate for optimizing pharmacokinetic profiles.
  • Synthetic Challenges : The benzodioxin-methyl-pyrazole linkage may require specialized coupling reagents or protecting-group strategies.
  • Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase assays) or solubility measurements are needed to validate structure-activity relationships.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on enzyme inhibition and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A benzylsulfanyl moiety.
  • A 1H-pyrazole ring.
  • A 2,3-dihydro-1,4-benzodioxin unit.

Structural Formula

The structural formula can be represented as follows:

C13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potential as an inhibitor of several enzymes:

  • α-glucosidase : It exhibited substantial inhibitory activity, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase (AChE) : The compound showed weaker inhibition in comparison to α-glucosidase, suggesting a selective action that may be beneficial for neurodegenerative conditions like Alzheimer’s disease.

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)Reference
α-glucosidaseCompetitive25.3
AcetylcholinesteraseNon-competitive150.0

Cytotoxicity Against Cancer Cell Lines

The compound has been tested against various cancer cell lines, notably:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In vitro studies indicated that the compound induces significant cytotoxic effects, with cell cycle arrest observed at different phases depending on the cell line treated.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710.5Induces S-phase arrest
HepG28.7Induces G2/M-phase arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target enzymes. The results indicate favorable binding affinities, supporting its potential as a therapeutic agent.

Case Studies

A notable case study involved testing the compound in a preclinical model of T2DM and Alzheimer's disease. The results showed improved glycemic control and cognitive function markers in treated subjects compared to controls.

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